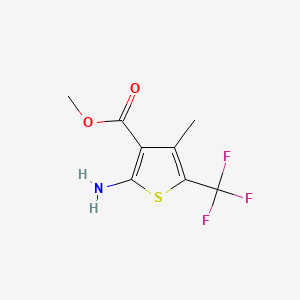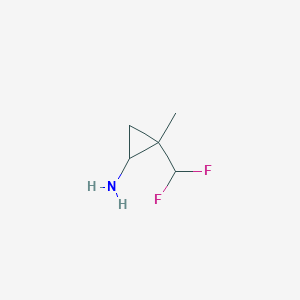
2-(Difluoromethyl)-2-methylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-2-methylcyclopropan-1-amine is a fluorinated organic compound characterized by the presence of a difluoromethyl group and a cyclopropane ring
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Reduction: One common synthetic route involves the halogenation of cyclopropane derivatives followed by reduction to introduce the difluoromethyl group.
Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like Difluoromethyl 2-pyridyl sulfone, which reacts with aldehydes, ketones, and other substrates to introduce the difluoromethyl group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and reduction processes, often using continuous flow reactors to ensure efficiency and safety. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of difluoromethylated carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethylamine derivative.
Substitution Reactions: Substitution reactions involving the difluoromethyl group can lead to the formation of various fluorinated organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Difluoromethylated ketones and aldehydes.
Reduction Products: Difluoromethylamines.
Substitution Products: Various fluorinated organic compounds.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-2-methylcyclopropan-1-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the difluoromethyl group can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)-2-methylcyclopropan-1-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)-2-ethylcyclopropan-1-amine: Similar difluoromethyl group but with an ethyl group instead of methyl.
Uniqueness: 2-(Difluoromethyl)-2-methylcyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C5H9F2N |
|---|---|
Peso molecular |
121.13 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C5H9F2N/c1-5(4(6)7)2-3(5)8/h3-4H,2,8H2,1H3 |
Clave InChI |
PPKSMBYCFAVINU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


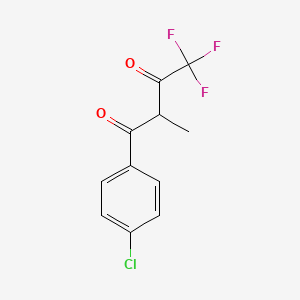

![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)
methanone](/img/structure/B15320730.png)
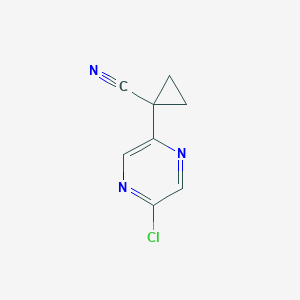
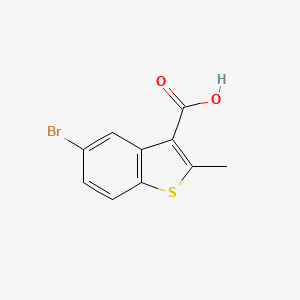
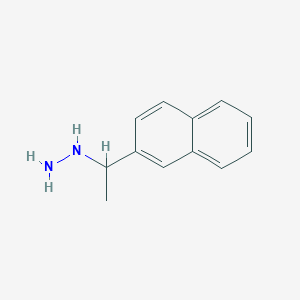
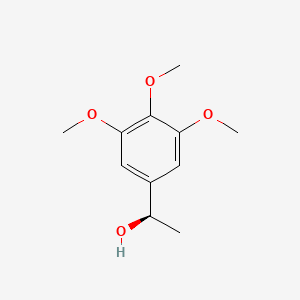
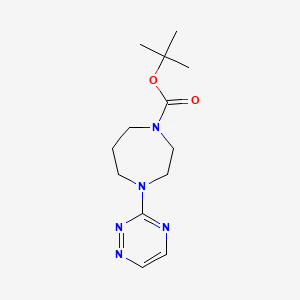
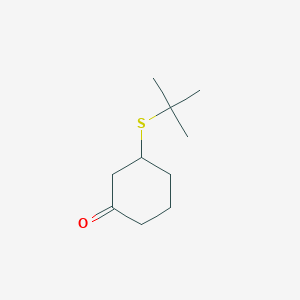

![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
